molecular formula C22H20N4O3S B11055099 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11055099
M. Wt: 420.5 g/mol
InChI Key: FYVJHNHGBRJQQI-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyrrole-2,5-dione structure is formed through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity, while the pyrrole-2,5-dione structure contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H20N4O3S/c1-29-16-8-6-15(7-9-16)26-20(27)14-18(21(26)28)24-10-12-25(13-11-24)22-23-17-4-2-3-5-19(17)30-22/h2-9,14H,10-13H2,1H3

InChI Key

FYVJHNHGBRJQQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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